1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone
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Overview
Description
1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone is a synthetic organic compound with the molecular formula C13H14O2 It is a derivative of chromene, a bicyclic structure that includes a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone typically involves the reaction of 2,2-dimethylchromene with an appropriate acylating agent under controlled conditions. One common method involves the use of acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethyl-2H-chromen-6-yl)ethanone: A closely related compound with similar structural features but lacking the oxirane ring.
Coumarin derivatives: These compounds share the chromene core structure and have diverse biological activities.
Uniqueness
1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This feature distinguishes it from other chromene derivatives and expands its range of applications in research and industry.
Properties
IUPAC Name |
1-(2,2-dimethyloxireno[2,3-c]chromen-6-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7(14)8-4-5-10-9(6-8)11-12(15-11)13(2,3)16-10/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRGYSAUZVUOQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C3=C2O3)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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